molecular formula C10H15ClN2O2S B6268131 methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride CAS No. 1955522-66-3

methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride

Cat. No. B6268131
CAS RN: 1955522-66-3
M. Wt: 262.8
InChI Key:
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Description

“Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2S . It has a molecular weight of 262.76 . This compound is used for research purposes .


Synthesis Analysis

Thiophene derivatives, such as “methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride”, can be synthesized through various methods. One of the common methods is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride” consists of a thiophene ring attached to a piperazine ring via a carboxylate group . The thiophene ring is a five-membered heterocyclic compound with one sulfur atom . The piperazine ring is a six-membered ring containing two nitrogen atoms .

Future Directions

Thiophene derivatives, including “methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of this compound and developing new synthetic methods for its production.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride involves the reaction of 5-bromo-2-thiophenecarboxylic acid with piperazine followed by esterification with methyl chloroformate and finally, conversion to the hydrochloride salt.", "Starting Materials": [ "5-bromo-2-thiophenecarboxylic acid", "piperazine", "methyl chloroformate", "hydrochloric acid", "diethyl ether", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Step 1: 5-bromo-2-thiophenecarboxylic acid is reacted with piperazine in the presence of diethyl ether and sodium bicarbonate to form 5-(piperazin-1-yl)thiophene-2-carboxylic acid.", "Step 2: The resulting acid is then esterified with methyl chloroformate in the presence of triethylamine to form methyl 5-(piperazin-1-yl)thiophene-2-carboxylate.", "Step 3: The final step involves the conversion of the ester to the hydrochloride salt by reacting with hydrochloric acid in the presence of diethyl ether and sodium chloride." ] }

CAS RN

1955522-66-3

Product Name

methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.8

Purity

90

Origin of Product

United States

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